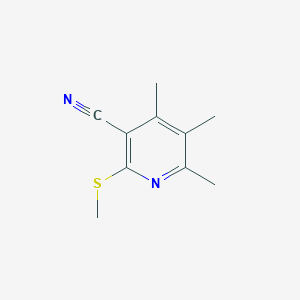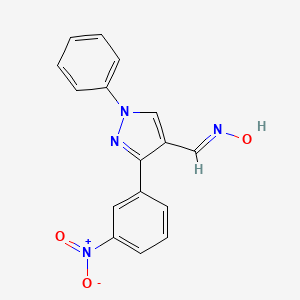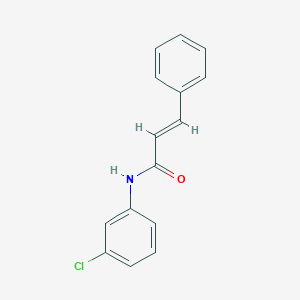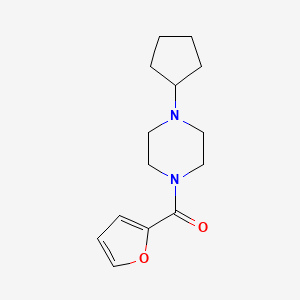
3-phenylacrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of hydrazone derivatives typically involves the reaction of hydrazines with aldehydes or ketones. Specific methods for synthesizing compounds similar to 3-phenylacrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involve multi-step reactions starting from base compounds through processes like condensation, cyclization, and functional group transformations (Zhang et al., 2009). These processes are typically characterized by the formation of intermediate compounds that are further modified to achieve the desired hydrazone derivative.
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is often confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These analyses provide detailed information about the molecular geometry, bonding patterns, and electronic structure of the compound. For compounds similar to the one , X-ray diffraction has been utilized to determine crystal structures, which helps in understanding the conformational preferences and intermolecular interactions present in the solid state (Vennila et al., 2011).
Chemical Reactions and Properties
Hydrazone derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. These reactions are often utilized to further modify the hydrazone compound or to study its reactivity and interaction with other molecules. The chemical properties of these compounds are influenced by the presence of the hydrazone group, which is reactive towards both electrophiles and nucleophiles, allowing for a diverse range of chemical transformations (Ulomsky et al., 2017).
Physical Properties Analysis
The physical properties of hydrazone derivatives, including melting point, boiling point, solubility, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the nature of its functional groups. Studies on similar compounds have focused on understanding how structural modifications affect these physical properties, which in turn influences their suitability for various applications (Gobis et al., 2022).
Chemical Properties Analysis
The chemical properties of hydrazone derivatives are largely defined by their reactivity patterns, which include their ability to form complexes with metals, undergo tautomerization, and participate in hydrogen bonding. These properties are essential for the compound's function in catalysis, sensor development, and as ligands in coordination chemistry. Detailed chemical property analysis helps in tailoring these compounds for specific functions and understanding their behavior in biological systems (Shebl et al., 2014).
Eigenschaften
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVQHDGDHQCNU-WXEZRFCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C=C/C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-N'-(3-phenyl-allylidene)-hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B5527944.png)

![N'-[4-(diethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5527961.png)
![2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one](/img/structure/B5527967.png)

![2,6-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5527981.png)
![1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine](/img/structure/B5528000.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)




![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5528041.png)